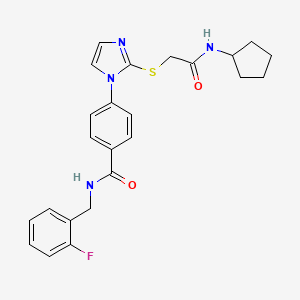
1,3,5-trimethyl-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-trimethyl-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C17H24N6O2 and its molecular weight is 344.419. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
A novel series of derivatives including this chemical structure were synthesized, exploring their potential as anticancer and anti-5-lipoxygenase agents. The studies involved condensation reactions, esterification, and cycloaddition reactions to create a range of compounds, which were then screened for cytotoxic activities against cancer cell lines such as HCT-116 and MCF-7. The findings indicated varying levels of biological activity, which were dependent on the structural features of the compounds, highlighting the importance of specific substituents and structural modifications on biological activity. This research contributes to the understanding of the structure-activity relationship (SAR) and the development of potential therapeutic agents (Rahmouni et al., 2016).
Heterocyclic Compound Synthesis
Another avenue of research focused on the synthesis of heterocyclic compounds derived from this chemical structure or its analogs. The study explored different synthetic routes to create novel compounds with potential pharmacological activities. These synthetic methodologies involved reactions under various conditions to introduce new functional groups or modify existing ones on the pyrazole and pyrimidine cores. The synthesized compounds were characterized by NMR, IR, and mass spectrometry, providing a foundation for further investigations into their chemical properties and potential applications in drug discovery (Elworthy et al., 1997).
Novel Pyrazolo[1,5-a]Pyrimidines Synthesis
In another study, a concise and effective [3 + 3] heteroaromatization synthetic strategy was developed to afford dicarboxamide functionalized novel pyrazolo[1,5-a]pyrimidines. This method showcased the versatility of using oxoketene dithioacetals for the synthesis of complex heterocyclic compounds. The approach highlighted the operational simplicity and high yields, demonstrating the potential for the synthesis of diverse heterocyclic compounds that could be explored for various scientific and pharmacological applications (Patel et al., 2017).
Antibacterial Pyrazolopyrimidine Derivatives
Further research into the chemical structure led to the synthesis of new pyrazole and antibacterial pyrazolopyrimidine derivatives. This study highlighted the reactivity of certain precursors towards different reagents to produce compounds with significant antibacterial activity. The synthesized compounds underwent thorough characterization, and their antibacterial efficacy provided insights into their potential as novel antibacterial agents. The research emphasized the importance of structural modifications for enhancing biological activity and the potential for these compounds in therapeutic applications (Rahmouni et al., 2014).
Eigenschaften
IUPAC Name |
1,3,5-trimethyl-N-[1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)piperidin-4-yl]pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O2/c1-10-9-14(24)20-17(18-10)23-7-5-13(6-8-23)19-16(25)15-11(2)21-22(4)12(15)3/h9,13H,5-8H2,1-4H3,(H,19,25)(H,18,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJBQBACSMLHILF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2CCC(CC2)NC(=O)C3=C(N(N=C3C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2526792.png)
![1(2H)-Pyrimidinepropanoic acid, alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-3,4-dihydro-2,4-dioxo-, (alphaS)-](/img/structure/B2526793.png)



![3-[(3-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde](/img/structure/B2526801.png)

![5'-Bromo-9-chloro-2-(furan-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one](/img/structure/B2526803.png)



![3-Chloro-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2526810.png)
